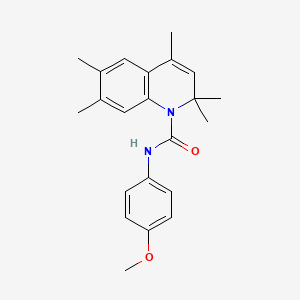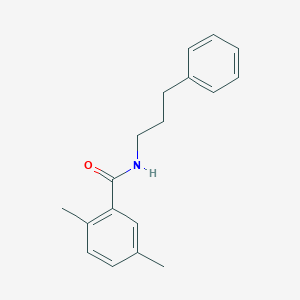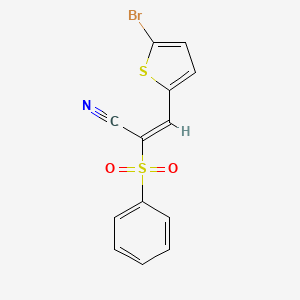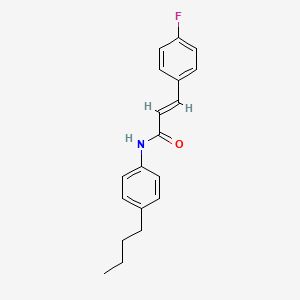
N-(4-methoxyphenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that aim to introduce specific functional groups to achieve desired chemical properties. A study by Yuan Jia-chen (2014) demonstrated the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a related compound, via a one-pot reaction involving 4-methoxyaniline with acryloyl chloride using [bmim]Cl-AlCl3 ionic liquid as a catalyst. This process highlights the innovative approaches used in synthesizing quinoline derivatives, potentially applicable to our compound of interest (Yuan Jia-chen, 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including our compound, is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds reveal the importance of analyzing molecular configurations, crystal structures, and intramolecular interactions. For instance, the work by Shishkina et al. (2018) on a related 1H-pyrrolo[3,2,1-ij]quinoline derivative provided insights into the polymorphic modifications and molecular interactions within the crystal structure, which are essential for understanding the physical and chemical properties of these compounds (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, leading to a wide range of chemical properties. The study by Duvelleroy et al. (2005) on the synthesis of quinoline-4-carboxylic acid derivatives showcased the reaction mechanisms and the influence of catalysts and conditions on the synthesis outcomes. Such research helps in understanding the reactivity and functionalization possibilities of quinoline compounds (Duvelleroy et al., 2005).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies like that of Shishkina et al. (2018) not only delve into the molecular structure but also discuss the physical properties that are critical for the practical application and handling of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of quinoline derivatives in chemical synthesis, pharmacology, and materials science. The exploration of novel quinoline derivatives, as discussed by Sai Li et al. (2013) and Shunguang Zhou et al. (2014), highlights the ongoing research in enhancing the chemical properties of these compounds for various applications (Sai Li et al., 2013); (Shunguang Zhou et al., 2014).
Aplicaciones Científicas De Investigación
Diuretic Properties and Hypertension Remedy
Research has identified polymorphic modifications of a related quinoline carboxamide derivative, showcasing strong diuretic properties. This compound has potential as a new remedy for hypertension. Two polymorphic forms were discovered, differing in crystal packing and organizational levels, which could influence the compound's effectiveness and stability (Shishkina et al., 2018).
Antimicrobial Activity
Another study focused on the synthesis and characterization of new quinoxaline 1,4-di-N-oxide derivatives, including compounds structurally similar to the specified quinolinecarboxamide, showing significant antibacterial and antifungal activities. The antimicrobial efficacy, particularly against Aspergillus fumigatus and Streptococcus pneumonia, highlights the potential of these derivatives in treating infections (Soliman, 2013).
Polymer Science Application
In polymer science, a quinoxaline moiety-containing aromatic diamine was synthesized starting from 4-methoxybenzaldehyde, leading to the creation of new polyamides with excellent thermal stability. These materials, characterized by their solubility in polar aprotic solvents and high glass transition temperatures, could be utilized in various high-performance applications, showcasing the versatility of quinoline derivatives in materials engineering (Patil et al., 2011).
Synthetic Chemistry and Catalysis
In the realm of synthetic chemistry and catalysis, quinoline derivatives have been used as ligands in rhodium-catalyzed asymmetric hydrogenation reactions. These compounds, including variants of the quinoline structure, have demonstrated excellent enantioselectivities and catalytic activities, making them valuable for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-14-11-19-16(3)13-22(4,5)24(20(19)12-15(14)2)21(25)23-17-7-9-18(26-6)10-8-17/h7-13H,1-6H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIRVUANKCYLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
![N-[2-(4-morpholinyl)-4-nitrophenyl]acetamide](/img/structure/B4629651.png)

![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4629711.png)
![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)